molecular formula C12H11N3O B085512 4-[(4-aminophenyl)azo]phenol CAS No. 103-18-4

4-[(4-aminophenyl)azo]phenol

Cat. No.: B085512
CAS No.: 103-18-4
M. Wt: 213.23 g/mol
InChI Key: UXLIUDGZLJKALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-aminophenyl)azo]phenol is an organic compound with the molecular formula C12H11N3O. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[(4-aminophenyl)azo]phenol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline (phenylamine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with phenol under alkaline conditions to form the azo compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-[(4-aminophenyl)azo]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological specimens to enhance contrast under a microscope.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-[(4-aminophenyl)azo]phenol involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

4-[(4-aminophenyl)azo]phenol can be compared with other azo compounds, such as:

    Phenol, 4-[(4-nitrophenyl)azo]-: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and applications.

    Phenol, 4-[(4-methylphenyl)azo]-: The presence of a methyl group alters the compound’s physical and chemical properties.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for additional hydrogen bonding and interactions compared to other azo compounds.

Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKPQOUTAMSEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059270, DTXSID901043571
Record name 4-[(4-Aminophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000054 [mmHg]
Record name 4'-Hydroxy-4-aminoazobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3270
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

103-18-4, 81944-72-1
Record name 4-Amino-4′-hydroxyazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-4-aminoazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-hydroxyazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-[2-(4-aminophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[(4-Aminophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)azo]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-AMINOPHENYL)AZO)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EH61562Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXY-4-AMINOAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

108 Parts by weight of p-phenylene-diamine which are placed into 300 parts by volume of water and 1000 parts by weight of ice are diazotized at a pH of from 1.5 to 3.5 by adding a total of about 200 parts by volume of 31% by weight hydrochloric acid and about 69 parts by weight of sodium nitrite in an aqueous solution. Upon clarification with active charcoal/guhr, 180 parts by weight of phenol are added, and a pH in the range of from 8 to 11 is established with 90 parts by volume of a 33% by weight sodium hydroxide solution. Within 30 minutes the 4-amino-benzene-diazonium salt is coupled to give the 4-hydroxy-4'-aminoazobenzene. Subsequently 170 parts by volume of 33% by weight of sodium hydroxide solution and 65 parts by weight of sodium nitrite are added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-amino-benzene-diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.